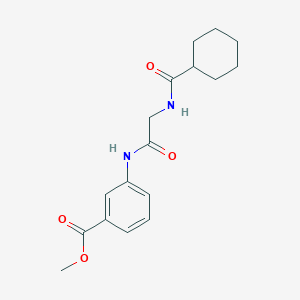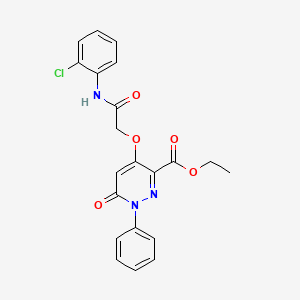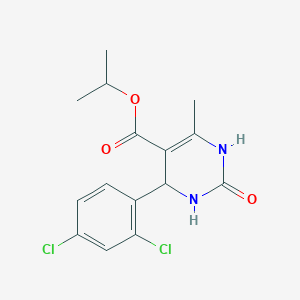![molecular formula C20H18ClN3O4S B2993860 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide CAS No. 1118799-37-3](/img/structure/B2993860.png)
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3) that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. In
Wirkmechanismus
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is a selective inhibitor of GSK-3, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for embryonic development and tissue homeostasis. By inhibiting GSK-3, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide activates the Wnt/β-catenin pathway, leading to the upregulation of genes involved in cell survival and proliferation.
Biochemical and physiological effects:
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has several biochemical and physiological effects, including the promotion of cell survival, proliferation, and differentiation. It has been shown to increase the expression of stem cell markers and promote the differentiation of embryonic stem cells into various cell types. 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has also been shown to promote the survival and proliferation of neural stem cells and improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is its high selectivity for GSK-3, which reduces the risk of off-target effects. It is also highly potent, with an IC50 value of 10 nM, making it an effective tool for studying the role of GSK-3 in various cellular processes. However, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has limitations in terms of its stability, solubility, and toxicity, which may affect its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide, including its potential therapeutic applications in various diseases, the development of more stable and potent analogs, and the investigation of its effects on other signaling pathways. Additionally, the combination of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide with other drugs or therapies may enhance its effectiveness and reduce its limitations. Further research is needed to fully understand the potential of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide in various fields of medicine and biology.
In conclusion, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is a small molecule inhibitor of GSK-3 that has shown great potential in various scientific research applications. Its high selectivity and potency make it an effective tool for studying the role of GSK-3 in various cellular processes. While it has limitations in terms of stability, solubility, and toxicity, future research may lead to the development of more stable and potent analogs with broader therapeutic applications.
Synthesemethoden
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-(morpholine-4-sulfonyl)aniline to form 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide. This intermediate is then reacted with 2-amino-4-chloroquinoline to form 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has been extensively researched for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and heart disease. It has been shown to have anti-tumor effects in several types of cancer, including leukemia, breast cancer, and colon cancer. In diabetes, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has been shown to stimulate insulin secretion and improve glucose tolerance. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid beta levels. In heart disease, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has been shown to promote cardiac regeneration and improve heart function.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-19-13-17(16-6-1-2-7-18(16)23-19)20(25)22-14-4-3-5-15(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSGTYBGORZJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)


![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)
![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)
